![molecular formula C24H25ClN6O2 B611996 N-(3-((5-chloro-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)acrylamide CAS No. 1214265-56-1](/img/structure/B611996.png)
N-(3-((5-chloro-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)acrylamide
Overview
Description
“N-(3-((5-chloro-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)acrylamide” is a pyrimidine compound with a 2-methoxy-4-(4-methylpiperazin-1-yl)anilino group at the 2-position, a 3-(acryloylamino)phenoxy group at the 4-position, and a chloro substituent at the 5-position . It has a role as a tyrosine kinase inhibitor and an antineoplastic agent .
Molecular Structure Analysis
The molecular formula of this compound is C24H25ClN6O2 . The InChI code is 1S/C24H25ClN6O2/c1-3-22(32)27-18-5-4-6-20(15-18)33-23-21(25)16-26-24(29-23)28-17-7-9-19(10-8-17)31-13-11-30(2)12-14-31/h3-10,15-16H,1,11-14H2,2H3,(H,27,32)(H,26,28,29) .Physical And Chemical Properties Analysis
The molecular weight of the compound is 464.95 g/mol . Other physical and chemical properties are not detailed in the search results.Scientific Research Applications
Inhibition of Mutant EGF Receptors
WZ3146 is an irreversible inhibitor of mutant EGF receptors (EGFRs) with IC 50 values ranging from 2 to 2,740 nM in Ba/F3 cells . It is selective for EGFR mutants including EGFR L858R and EGFR Del E746_A750 (IC 50 s = 2 nM for both) over wild-type EGFR .
Cancer Research
WZ3146 has been used in cancer research, particularly in the study of non-small cell lung cancer (NSCLC). It inhibits proliferation of PC-9 NSCLC and gefitinib-resistant PC-9 GR cells .
Inhibition of Mast Cell Activation
WZ3146 has been found to inhibit antigen-stimulated degranulation in a dose-dependent manner in various types of mast cells .
Reduction of Allergic Responses
WZ3146 suppresses the production of histamine, tumor necrosis factor (TNF)-α and interleukin (IL)-6, which mediate various allergic responses, in a dose-dependent manner .
Inhibition of Lyn and Fyn Src-family Kinases
WZ3146 inhibits the activity of Lyn and Fyn Src-family kinases, which are initially activated by antigen stimulation in mast cells .
Potential Therapeutic Agent for Allergic Diseases
Due to its inhibitory effects on mast cell activation and allergic responses, WZ3146 could potentially be used as a therapeutic agent for the treatment of allergic diseases .
Mechanism of Action
Target of Action
WZ3146 is a mutant-selective EGFR inhibitor . It primarily targets the EGFR L858R , EGFR L858R/T790M , EGFR E746_A750 , and EGFR E746_A750/T790M . It also targets KIF4A , a protein overexpressed in glioma .
Mode of Action
WZ3146 interacts with its targets by inhibiting their activity. It suppresses the growth of EGFR T790M containing cell lines and inhibits EGFR phosphorylation . It also acts as a small molecule inhibitor of KIF4A, thereby inhibiting glioma progression .
Biochemical Pathways
WZ3146 affects several biochemical pathways. In glioma cells, it has been found to regulate the apoptotic pathway . It also inhibits the activation of spleen tyrosine kinase (Syk) and the downstream signaling proteins of Syk such as linker for activation of T cell (LAT) and phospholipase (PL) Cγ1 in the signaling pathway of FcεRI .
Pharmacokinetics
Its effectiveness in inhibiting antigen-stimulated degranulation in a dose-dependent manner suggests that it has good bioavailability .
Result of Action
WZ3146 has been shown to induce apoptosis in glioma cells . It also suppresses the production of histamine, tumor necrosis factor (TNF)-α, and interleukin (IL)-6, which mediate various allergic responses .
Future Directions
properties
IUPAC Name |
N-[3-[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN6O2/c1-3-22(32)27-18-5-4-6-20(15-18)33-23-21(25)16-26-24(29-23)28-17-7-9-19(10-8-17)31-13-11-30(2)12-14-31/h3-10,15-16H,1,11-14H2,2H3,(H,27,32)(H,26,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APHGZZPEOCCYNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)OC4=CC=CC(=C4)NC(=O)C=C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659649 | |
Record name | N-[3-({5-Chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}oxy)phenyl]prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((5-chloro-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)acrylamide | |
CAS RN |
1214265-56-1 | |
Record name | N-[3-({5-Chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}oxy)phenyl]prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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